Cas no 24809-08-3 (Pentanoic acid, 3-methyl-2-oxo-, (3S)-)
24809-08-3 structure
Product Name:Pentanoic acid, 3-methyl-2-oxo-, (3S)-
CAS番号:24809-08-3
MF:C6H10O3
メガワット:130.141802310944
CID:238534
PubChem ID:439286
Update Time:2025-04-19
Pentanoic acid, 3-methyl-2-oxo-, (3S)- 化学的及び物理的性質
名前と識別子
-
- Pentanoic acid, 3-methyl-2-oxo-, (3S)-
- L-2-Keto-3-Methylvalerate
- L-2-keto-3-Methylvaleric acid
- L-alpha-keto-beta-Methylvaleric acid
- Valeric acid, 3-methyl-2-oxo-, l-
- Alpha-Keto-isoleucine
- a-keto-b-Methyl-n-valerate
- (3R)-3-Methyl-2-oxopentanoate
- alpha-Oxo-beta-methyl-n-valerate
- alpha-oxo-beta-methyl-n-valeric acid
- a-Keto-b-methylvaleric acid
- CHEBI:15614
- (3s)-3-methyl-2-oxo-pentanoic acid
- a-Oxo-b-methyl-n-valeric acid
- ALPHA-KETO-ISOLEUCINE [WHO-DD]
- alpha-Oxo-beta-methylvalerate
- alpha-keto-beta-methyl-n-valeric acid
- 3-methyl-2-oxo-Valerate
- 3-methyl-2-oxo-pentanoate
- C00671
- 2-oxokolavenic acid
- Q27452360
- a-Oxo-b-methylvalerate
- XQL9PAO004
- 3-methyl-2-oxo-pentanoic acid
- 1QQ
- 3S-methyl-2-oxo-pentanoic acid
- (S)-3-Methyl-2-oxopentanoic acid
- (S)-3-methyl-2-oxovaleric acid
- a-Oxo-b-methylvaleric acid
- 3-methyl-2-oxo-Valeric acid
- (S)-3-methyl-2-oxopentanoate
- alpha-oxo-beta-methylvaleric acid
- a-Keto-b-methylvalerate
- a-Oxo-b-methyl-n-valerate
- (S)-OMV
- alpha-keto-beta-methyl-n-valerate
- (S)-2-oxo-3-methylpentanoic acid
- (3S)-3-Methyl-2-oxopentanoic acid
- alpha-Keto-beta-methylvalerate
- (3S)-2-oxo-3-methyl-n-valeric acid
- 2-oxo-3-methylpentanoate
- 2-keto-3-methylvaleric acid
- 2-Oxo-3-methylvalerate
- (s)-2-keto-3-methylvaleric acid
- LMFA01020275
- 3-METHYL-2-OXO-PENTANOIC ACID, (3S)-
- SCHEMBL188105
- 2-Oxo-3-methyl-n-valerate
- DTXSID20179505
- 24809-08-3
- 2-oxokolavenate
- .ALPHA.-KETO-ISOLEUCINE
- UNII-XQL9PAO004
- (r)-3-methyl-2-oxopentanoate
- a-keto-b-Methyl-n-valeric acid
- 2-oxoisoleucine
- 3-Methyl-2-oxovaleric
- 2-keto-3-methylvalerate
-
- インチ: 1S/C6H10O3/c1-3-4(2)5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)/t4-/m0/s1
- InChIKey: JVQYSWDUAOAHFM-BYPYZUCNSA-N
- ほほえんだ: O=C(C(=O)O)[C@@H](C)CC
計算された属性
- せいみつぶんしりょう: 130.063
- どういたいしつりょう: 130.062994177g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 128
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 54.4Ų
じっけんとくせい
- 密度みつど: 1.087±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 190.5±9.0 ºC (760 Torr),
- フラッシュポイント: 83.3±15.2 ºC,
- ようかいど: 微溶性(22 g/l)(25ºC)、
- PSA: 54.37
Pentanoic acid, 3-methyl-2-oxo-, (3S)- 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 74414-10MG |
Pentanoic acid, 3-methyl-2-oxo-, (3S)- |
24809-08-3 | 10mg |
¥2075.23 | 2023-10-02 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 74414-50MG |
(S)-3-Methyl-2-oxovaleric acid lithium salt hydrate |
24809-08-3 | ≥95.0% (TLC) | 50MG |
¥8787.56 | 2022-02-23 |
Pentanoic acid, 3-methyl-2-oxo-, (3S)- 関連文献
-
Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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